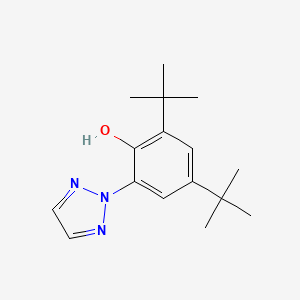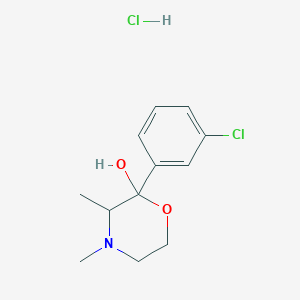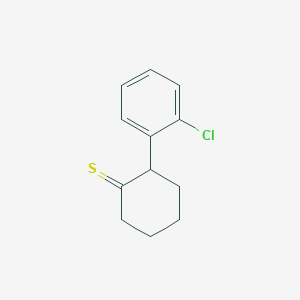![molecular formula C6H14N2O3P+ B14206730 1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium CAS No. 627543-93-5](/img/structure/B14206730.png)
1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium is a compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with the dihydroxy(oxo)phosphanium group. This compound is known for its strong basicity and nucleophilicity, making it a valuable reagent and catalyst in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane can be synthesized through the cyclization of 4-cyano-2-amino-1-butene with ammonia . The reaction typically involves the use of a solvent such as tetrahydrofuran and proceeds under mild conditions. The dihydroxy(oxo)phosphanium group can be introduced through subsequent reactions involving phosphorus oxychloride and water .
Industrial Production Methods
Industrial production of 1,4-diazabicyclo[2.2.2]octane often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various phosphorus-containing compounds, such as phosphates, phosphonates, and phosphines. These products are valuable intermediates in organic synthesis and industrial applications .
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium involves its strong basicity and nucleophilicity. The compound can act as a nucleophilic catalyst, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. It can also form stable complexes with metal ions, enhancing its catalytic activity in various reactions . The molecular targets and pathways involved include the activation of electrophilic substrates and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Triethylenediamine: Another bicyclic compound with similar basicity and nucleophilicity.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: A related compound with a different ring structure and reactivity.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium is unique due to its combination of strong basicity, nucleophilicity, and the presence of the dihydroxy(oxo)phosphanium group. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
627543-93-5 |
|---|---|
Molecular Formula |
C6H14N2O3P+ |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C6H12N2.HO3P/c1-2-8-5-3-7(1)4-6-8;1-4(2)3/h1-6H2;(H-,1,2,3)/p+1 |
InChI Key |
UGOWBDOJQBDRBT-UHFFFAOYSA-O |
Canonical SMILES |
C1CN2CCN1CC2.O[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B14206648.png)
![Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl-](/img/structure/B14206654.png)
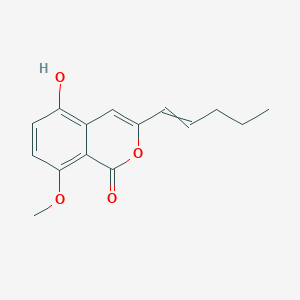
![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)
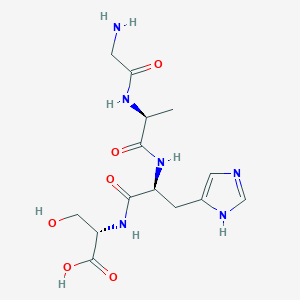
![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
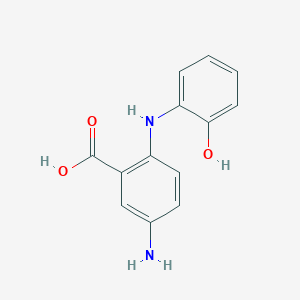
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
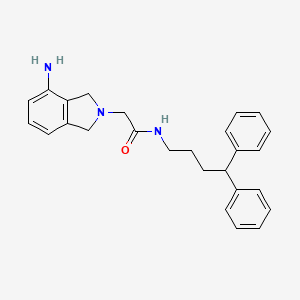
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)
